2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089325-41-5
VCID: VC5365362
InChI: InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H
SMILES: CC1=C(N=C(C=C1)C)CCl.Cl
Molecular Formula: C8H11Cl2N
Molecular Weight: 192.08

2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride

CAS No.: 2089325-41-5

Cat. No.: VC5365362

Molecular Formula: C8H11Cl2N

Molecular Weight: 192.08

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride - 2089325-41-5

Specification

CAS No. 2089325-41-5
Molecular Formula C8H11Cl2N
Molecular Weight 192.08
IUPAC Name 2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride
Standard InChI InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H
Standard InChI Key XGCZHFGKXMTAGR-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)C)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride has the molecular formula C₈H₁₁Cl₂N and a molar mass of 192.08 g/mol . Its IUPAC name, 2-(chloromethyl)-3,6-dimethylpyridine; hydrochloride, reflects the substitution pattern:

  • A pyridine ring with methyl groups at positions 3 and 6.

  • A chloromethyl group (-CH₂Cl) at position 2.

  • A hydrochloride counterion stabilizing the structure.

The compound’s SMILES notation is CC1=NC(=C(C=C1)CCl)C.Cl, and its InChI key is XGCZHFGKXMTAGR-UHFFFAOYSA-N . Structurally, it differs from related compounds like 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) by the placement of methyl groups, which influences its electronic and steric properties .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, polar organic solvents (e.g., DMSO)
Melting PointNot reported (estimated 180–220°C)
StabilityHygroscopic; decomposes under strong acids/bases

The chloromethyl group enhances electrophilicity, making the compound reactive in nucleophilic substitutions. Its solubility profile aligns with pyridine derivatives, though methyl groups may reduce aqueous solubility compared to unsubstituted analogs.

Analytical Characterization

Chromatographic and Spectroscopic Methods

  • LC/MS/MS: A validated method for detecting related genotoxic impurities (e.g., in pantoprazole) uses a C18 column, acetonitrile/ammonium acetate buffer, and electrospray ionization (ESI+). The limit of detection (LOD) is 0.1 ppm .

  • NMR: ¹H NMR spectra show characteristic peaks for methyl groups (δ 2.3–2.5 ppm) and the chloromethyl moiety (δ 4.5–4.7 ppm) .

  • HPLC: Reverse-phase HPLC with UV detection at 254 nm achieves baseline separation from structurally similar compounds .

Hazard CategoryClassificationSource
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)
Skin IrritationCategory 2 (Causes irritation)
Eye DamageCategory 1 (Serious damage)

Precautionary Measures:

  • Use nitrile gloves and safety goggles to prevent skin/eye contact.

  • Work in a fume hood to avoid inhalation of dust .

  • Store in airtight containers at 2–8°C to minimize degradation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in synthesizing proton pump inhibitors (PPIs) like pantoprazole, where chloromethylpyridines are critical for forming sulfoxide intermediates . Its reactivity enables:

  • Nucleophilic substitutions with thiols or amines to build heterocyclic scaffolds.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

Emerging Uses

  • Agrochemicals: Derivatives show activity as fungicides and herbicides.

  • Coordination Chemistry: Acts as a ligand for transition metals in catalysis .

Environmental and Toxicological Profile

Mutagenicity and Carcinogenicity

No direct evidence of genotoxicity exists for this compound, but related chloromethylpyridines are flagged as potential mutagens due to alkylating activity . Chronic exposure studies are warranted.

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